Lipophilicity Advantage vs. Non-Chlorinated Analog
2'-Chloro-4'-(trifluoromethoxy)acetanilide exhibits a substantially higher LogP (3.85) compared to its non-chlorinated counterpart 4'-(trifluoromethoxy)acetanilide (LogP 2.13) . This 1.72-unit increase in lipophilicity is directly attributable to the presence of the 2-chloro substituent on the phenyl ring [1]. In fragment-based screening, higher LogP values can improve membrane permeability but must be balanced against solubility. This compound occupies a more lipophilic chemical space, making it a superior starting point for targets with hydrophobic binding pockets.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.85 |
| Comparator Or Baseline | 4'-(Trifluoromethoxy)acetanilide (CAS 1737-06-0): LogP = 2.13 |
| Quantified Difference | ΔLogP = +1.72 (80.7% increase in lipophilicity) |
| Conditions | Predicted LogP values; consistent experimental models |
Why This Matters
Procuring the wrong analog (lacking the 2-chloro) would result in a fragment with significantly lower membrane permeability, potentially leading to false negatives in cell-based assays and different pharmacokinetic profiles.
- [1] Molbase. 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide. LogP = 2.8355; PSA = 38.33. View Source
